3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester
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Overview
Description
“3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester” is a chemical compound with a molecular weight of 314.99 . It is a type of organoboron reagent, which are widely used in Suzuki–Miyaura coupling, a common carbon–carbon bond-forming reaction .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, which is a reaction that involves a palladium-catalyzed cross-coupling of organoboron compounds . Protodeboronation of alkyl boronic esters, including pinacol boronic esters, has also been reported .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a boronic ester. The boron atom is also bonded to a phenyl ring, which is substituted with bromo, fluoro, and methyl groups .Chemical Reactions Analysis
As an organoboron compound, this ester can participate in Suzuki–Miyaura coupling reactions . It can also undergo protodeboronation, a reaction that involves the removal of a boron group .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPDLOXTWLZCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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